molecular formula C7H10N2O5 B8298136 2-Carboxy-4-oxo-2-imidazolidinepropanoic acid

2-Carboxy-4-oxo-2-imidazolidinepropanoic acid

Cat. No. B8298136
M. Wt: 202.16 g/mol
InChI Key: OCJZYNANYYCWKX-UHFFFAOYSA-N
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Patent
US05130319

Procedure details

A solution of 2-oxoglutaric acid (10 g, 0.068 mol), glycinamide hydrochloride (8.3 g, 0.075 mol) and sodium hydroxide (8.2 g, 0.205 mol) in water (120 mol) was refluxed for 4 hours. After cooling the solution was adjusted to pH 2.5 and the resulting precipitate was collected and dried under vacuum at 60° C. to afford 5.9 g (43%) of the title compound, m.p. 202°-205° C. NMR (DMSO-d6): deltaH =8.5 (s, 1H, CONH); 7.00-4.00 (b.s., 3H, NH, COOH); 3.22 and 3.18 (ABq, J=16 Hz, 2H, NHCH2CO); 2.40-1.75 (c.a., 4H, CH2CH2COOH). MS (E.I., 70 eV, 15 mA) m/z=140 (M--H2O--COOH)+, 84 C3H4N2O)+.
Quantity
10 g
Type
reactant
Reaction Step One
Name
glycinamide hydrochloride
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Name
Quantity
120 mol
Type
reactant
Reaction Step One
Yield
43%

Identifiers

REACTION_CXSMILES
O=[C:2]([CH2:6][CH2:7][C:8]([OH:10])=[O:9])[C:3]([OH:5])=[O:4].Cl.[NH2:12][CH2:13][C:14]([NH2:16])=[O:15].[OH-].[Na+].O>>[C:3]([C:2]1([CH2:6][CH2:7][C:8]([OH:10])=[O:9])[NH:16][C:14](=[O:15])[CH2:13][NH:12]1)([OH:5])=[O:4] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
O=C(C(=O)O)CCC(=O)O
Name
glycinamide hydrochloride
Quantity
8.3 g
Type
reactant
Smiles
Cl.NCC(=O)N
Name
Quantity
8.2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
120 mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the solution
CUSTOM
Type
CUSTOM
Details
the resulting precipitate was collected
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 60° C.

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C1(NCC(N1)=O)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.9 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 42.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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